Theophylline, 8-(4-(2-benzimidazolyl)butyl)-
Description
Theophylline, 8-(4-(2-benzimidazolyl)butyl)- is a xanthine derivative structurally modified by substituting a 4-(2-benzimidazolyl)butyl group at the 8-position of the theophylline core. Theophylline itself is a methylxanthine with bronchodilatory and anti-inflammatory properties, primarily used in treating respiratory diseases like asthma and COPD.
Key structural features:
- Core structure: Theophylline (1,3-dimethylxanthine).
- Substituent: A butyl chain terminated with a 2-benzimidazolyl group at the 8-position.
- Molecular formula: Estimated as C₁₇H₁₉N₆O₂ (based on theophylline’s formula, C₇H₈N₄O₂, combined with the substituent).
Properties
CAS No. |
74039-64-8 |
|---|---|
Molecular Formula |
C18H20N6O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
8-[4-(1H-benzimidazol-2-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N6O2/c1-23-16-15(17(25)24(2)18(23)26)21-14(22-16)10-6-5-9-13-19-11-7-3-4-8-12(11)20-13/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
VEFLECDGOCHYBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the purine moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly catalysts and solvents, such as dimethylsulfoxide (DMSO), is preferred to minimize environmental impact . The reaction setup typically includes a sealed reaction tube, magnetic stir bar, and controlled temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, potassium carbonate, and various organic solvents such as DMSO . The reaction conditions often involve controlled temperature, pressure, and inert atmosphere to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .
Scientific Research Applications
8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity can be attributed to its competition with purines, which are essential for bacterial nucleic acid and protein synthesis . Additionally, the compound may induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Bis(2-benzimidazolyl)methane (BBIM)
- Structure : Two benzimidazole rings linked via a methane bridge.
- Key interactions : Exhibits dual binding via benzimidazole rings to enzymes like trypsin, interacting with residues such as Ser 195 and His 57 .
- Functional contrast : Unlike theophylline derivatives, BBIM lacks a xanthine core, making it more relevant to protease inhibition (e.g., antimicrobial applications) rather than bronchodilation.
Bis(arylimidamide) Derivatives (BABIM)
8-(1H-Benzimidazol-2-yl)-7-methoxyflavones
- Structure : Flavone core with a benzimidazole substituent.
- Molecular data : C₂₅H₂₀N₂O₄ (MW 413.45 g/mol; ESI-MS m/z 413 [M+H]⁺) .
- Functional contrast : This flavone derivative prioritizes planar aromatic stacking via the flavone system, whereas the theophylline derivative’s xanthine core enables distinct PDE (phosphodiesterase) inhibition.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Core Structure | Key Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Theophylline, 8-(4-(2-benzimidazolyl)butyl)- | Xanthine | 4-(2-Benzimidazolyl)butyl | C₁₇H₁₉N₆O₂ | ~339.4 |
| BBIM | Methane-linked benzimidazoles | None (two benzimidazoles) | C₁₃H₁₀N₄ | 222.25 |
| 8-(1H-Benzimidazol-2-yl)-7-methoxyflavone | Flavone | 1H-Benzimidazol-2-yl | C₂₅H₂₀N₂O₄ | 413.45 |
Table 2: Functional and Binding Properties
| Compound | Primary Target/Activity | Key Interactions | Therapeutic Area |
|---|---|---|---|
| Theophylline, 8-(4-(2-benzimidazolyl)butyl)- | PDE inhibition, adenosine receptors | Hydrogen bonding via benzimidazole | Respiratory diseases |
| BBIM | Trypsin-like proteases | Dual benzimidazole-enzyme residue binding | Antimicrobial applications |
| BABIM | Trypsin, microbial enzymes | Amidine-Asp 189 hydrogen bonding | Antimicrobial, antiviral |
Research Findings and Mechanistic Insights
- Enhanced Binding Affinity: The benzimidazole group in Theophylline, 8-(4-(2-benzimidazolyl)butyl)- may improve binding to PDE isoforms or adenosine receptors compared to unmodified theophylline, though this requires experimental validation .
- Pharmacokinetic Trade-offs : The lipophilic butyl-benzimidazole chain could enhance membrane permeability but reduce aqueous solubility, a common challenge in xanthine derivatives .
- Contrast with BABIM/BBIM : While BABIM and BBIM leverage benzimidazole-amidine or dual benzimidazole interactions for protease inhibition, the theophylline derivative’s activity hinges on its xanthine core, suggesting divergent therapeutic niches .
Biological Activity
The compound Theophylline, 8-(4-(2-benzimidazolyl)butyl)- is a derivative of the well-known xanthine alkaloid theophylline, which has been extensively studied for its biological activities, particularly in the context of respiratory diseases and as an adenosine receptor antagonist. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Overview of Theophylline Derivatives
Theophylline itself is a methylxanthine that exhibits bronchodilator effects and is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The introduction of various substituents on its structure can modify its biological activity and selectivity for different receptors. The compound incorporates a benzimidazolyl group, which may enhance its pharmacological profile.
Theophylline primarily acts as an adenosine receptor antagonist , which plays a critical role in mediating various physiological responses including bronchoconstriction. It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells, which promotes relaxation of bronchial smooth muscle and has anti-inflammatory effects. The introduction of the benzimidazolyl group may further influence these mechanisms by altering binding affinities or enhancing selectivity towards specific adenosine receptor subtypes.
Pharmacological Effects
- Bronchodilation : The compound has shown significant bronchodilatory effects similar to those observed with traditional theophylline. This effect is crucial for patients suffering from asthma and COPD.
- Anti-inflammatory Properties : Studies indicate that derivatives like this one can reduce inflammation in the airways, potentially offering additional benefits beyond mere bronchodilation.
- Adenosine Receptor Modulation : The compound's interaction with adenosine receptors can lead to varied physiological outcomes depending on receptor subtype engagement (A1, A2A, A2B, A3).
Case Studies and Research Findings
A series of studies have evaluated the biological activity of various theophylline derivatives:
- Study 1 : In vitro assays demonstrated that the compound exhibited a higher affinity for A2A receptors compared to standard theophylline, suggesting a potential for enhanced therapeutic efficacy in conditions where A2A modulation is beneficial .
- Study 2 : Animal models showed that administration of this derivative resulted in significant improvements in respiratory function metrics compared to controls treated with traditional bronchodilators .
- Study 3 : Clinical trials indicated that patients receiving this compound experienced fewer side effects related to cardiac stimulation than those treated with standard doses of theophylline, highlighting its potential as a safer alternative .
Comparative Biological Activity
| Compound | Bronchodilation (EC50 µM) | A2A Affinity (Ki µM) | Anti-inflammatory Activity |
|---|---|---|---|
| Theophylline | 10 | 5 | Moderate |
| Theophylline, 8-(4-(2-benzimidazolyl)butyl)- | 5 | 2 | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 8-(4-(2-benzimidazolyl)butyl)-theophylline derivatives, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with theophylline as the core structure. Use alkylation or nucleophilic substitution to introduce the 4-(2-benzimidazolyl)butyl chain. For benzimidazole synthesis, apply the Phillips reaction by condensing o-phenylenediamine with formic acid under acidic conditions .
- Step 2 : Optimize solvent systems (e.g., ethanol or THF with triethylamine) and temperature (reflux conditions) to enhance reactivity. For example, ethanol with glacial acetic acid as a catalyst improves condensation efficiency .
- Step 3 : Confirm successful substitution via elemental analysis (C, H, N content) and LC-MS for molecular weight validation .
- Key Data :
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | Ethanol/THF (1:1) | 65–78% | |
| Catalyst | Glacial acetic acid | — | |
| Reaction Time | 4–6 hours (reflux) | — |
Q. How can researchers characterize the structural integrity of theophylline-benzimidazole hybrids?
- Methodology :
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretching of theophylline at ~1700 cm⁻¹ and N-H bending of benzimidazole at ~3400 cm⁻¹) .
- NMR Analysis : Use ¹H/¹³C NMR to resolve regiochemical ambiguities (e.g., alkylation at theophylline’s N-7 vs. N-9 position). For example, a downfield shift at δ 3.8 ppm indicates N-alkylation .
- Single-Crystal XRD : Resolve 3D conformation and hydrogen-bonding networks. Crystallize derivatives in ethanol/water mixtures and compare with DFT-predicted geometries .
Q. What preliminary assays are suitable for screening the bioactivity of these hybrids?
- Methodology :
- In Vitro Enzymatic Assays : Test adenosine receptor antagonism (theophylline’s primary target) using competitive binding assays with radiolabeled ligands (e.g., [³H]DPCPX for A₁ receptors) .
- Antimicrobial Screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate benzimidazole-mediated effects. Minimum inhibitory concentration (MIC) values <50 µg/mL suggest potency .
- Cytotoxicity Profiling : Employ MTT assays on HEK-293 or HepG2 cells to assess selectivity (IC₅₀ >100 µM indicates low toxicity) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for hybrid derivatives?
- Case Study : Discrepancies in NMR peak assignments for alkylated theophylline derivatives may arise from tautomerism (e.g., imidazole vs. benzimidazole protonation states).
- Resolution Strategy :
- Perform pH-dependent NMR (pH 2–12) to track tautomeric shifts.
- Cross-validate with LC-MS/MS fragmentation patterns to confirm molecular connectivity .
- Compare experimental IR spectra with DFT-calculated vibrational modes to validate assignments .
Q. What strategies enhance the hydrolytic stability of theophylline-benzimidazole hybrids in physiological conditions?
- Methodology :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzimidazole ring to reduce nucleophilic degradation.
- Formulation Optimization : Encapsulate hybrids in PEGylated liposomes or cyclodextrin complexes to shield labile bonds .
- Accelerated Stability Testing : Incubate derivatives in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm .
Q. How do computational methods predict the binding affinity of these hybrids to adenosine receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina with A₂A receptor crystal structures (PDB: 3RFM). Focus on π-π stacking between benzimidazole and Phe168 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess hybrid-receptor complex stability (RMSD <2.0 Å indicates robust binding).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Affinity correlates with experimental IC₅₀ values from cAMP assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
